Faropenem Related Compound 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

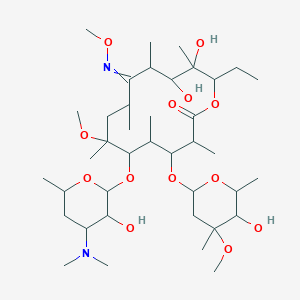

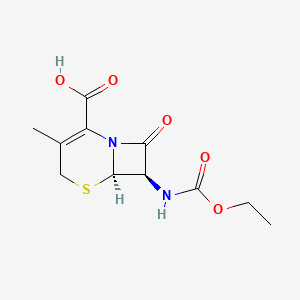

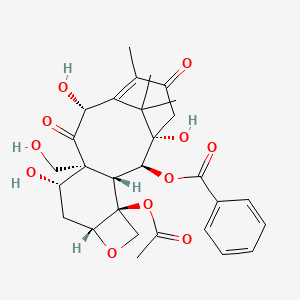

Faropenem Related Compound 4 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .

Synthesis Analysis

The synthesis of Faropenem involves treating a compound of a specific formula with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . Another method involves using (3R, 4R)-4-acetoxy-3-[®(t-butyldimethylsilyloxy)ethyl]2-azetidinone as the primary material .Molecular Structure Analysis

The molecular formula of Faropenem Related Compound 4 is C15H19NO5S . Its molecular weight is 325.39 .Chemical Reactions Analysis

Faropenem, the parent compound of Faropenem Related Compound 4, is a beta-lactam antibiotic. It acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Physical And Chemical Properties Analysis

Faropenem Related Compound 4 is a white to light brown powder . Its molecular formula is C15H19NO5S and its molecular weight is 325.39 .Wissenschaftliche Forschungsanwendungen

Treatment of Enterobacterales Infections

Faropenem has been used in the treatment of infections caused by Enterobacterales . These bacteria are a large family that includes many of the common pathogens such as Escherichia coli and Salmonella .

Development of Resistance and Cross-Resistance to Carbapenems

Studies have shown that Faropenem may develop resistance and cross-resistance to carbapenems . Carbapenems are a class of highly effective antibiotic agents commonly used in the treatment of severe or high-risk bacterial infections .

Treatment of Urinary Tract Infections (UTIs)

Oral penem antibiotics like Faropenem are used for the treatment of indications including urinary tract infections (UTIs) . UTIs are infections that affect any part of the urinary system, which includes the kidneys, bladder, ureters, and urethra .

Broad-Spectrum Antibiotic

Faropenem is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria . This makes it a valuable tool in treating various types of infections .

Good β-lactamase Stability

Faropenem has good β-lactamase stability . β-lactamase is an enzyme produced by some bacteria that can break down and inactivate some antibiotics . Faropenem’s stability means it can resist this breakdown, making it effective against β-lactamase-producing bacteria .

Potent Penicillin-Binding Protein Affinity

Faropenem has a potent affinity for penicillin-binding proteins . These proteins are a common target of many antibiotics, including penicillins and cephalosporins . Faropenem’s strong affinity for these proteins means it can effectively inhibit their activity, leading to the death of the bacteria .

Wirkmechanismus

Target of Action

Faropenem, and by extension Faropenem Related Compound 4, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It does this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Faropenem is the bacterial cell wall synthesis pathway . By targeting the PBPs, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Faropenem exhibits favorable pharmacokinetic properties. The prodrug form of Faropenem offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins . The half-life of Faropenem sodium is approximately 0.8 hours . Administration of Faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .

Result of Action

The primary result of Faropenem’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Faropenem causes the cells to become structurally compromised, leading to cell lysis and death . This makes Faropenem effective against a broad range of bacterial infections .

Action Environment

The action of Faropenem can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can potentially affect the efficacy of Faropenem. Faropenem is resistant to hydrolysis by nearly all beta-lactamases, including extended-spectrum beta-lactamases and ampc beta-lactamases . This resistance to beta-lactamases enhances Faropenem’s stability and efficacy in a variety of bacterial environments .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Faropenem Related Compound 4 involves the conversion of 2,3-dihydro-1H-pyrrolo[1,2-f][1,3]benzoxazin-1-one to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolo[1,2-f][1,3]benzoxazin-1-one", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of 2,3-dihydro-1H-pyrrolo[1,2-f][1,3]benzoxazin-1-one with sodium borohydride in methanol to form the corresponding alcohol", "Acetylation of the alcohol with acetic anhydride in acetic acid to form the corresponding acetate", "Treatment of the acetate with sodium hydroxide in water to form the corresponding acid", "Conversion of the acid to the corresponding acid chloride with thionyl chloride", "Reaction of the acid chloride with 2-amino-3-methylbutanoic acid in the presence of triethylamine in ethyl acetate to form Faropenem Related Compound 4" ] } | |

CAS-Nummer |

106559-80-2 |

Produktname |

Faropenem Related Compound 4 |

Molekularformel |

C15H19NO5S |

Molekulargewicht |

325.39 |

Aussehen |

White to light brown powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-, 2-propen-1-yl ester, |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)